![molecular formula C9H11NOSSi B13704408 4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde](/img/structure/B13704408.png)
4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde is a chemical compound with the molecular formula C9H11NOSSi It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-4-formylthiazole with trimethylsilylacetylene in the presence of a palladium catalyst under Sonogashira coupling conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: 4-[(Trimethylsilyl)ethynyl]thiazole-2-carboxylic acid.
Reduction: 4-[(Trimethylsilyl)ethynyl]thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazole ring can participate in π-π stacking interactions with aromatic amino acids, affecting protein structure and function .
Comparación Con Compuestos Similares
Similar Compounds
4-[(Trimethylsilyl)ethynyl]aniline: Similar structure but with an amino group instead of an aldehyde.
4-[(Trimethylsilyl)ethynyl]benzenamine: Another derivative with a different functional group.
Uniqueness
4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde is unique due to the presence of both a thiazole ring and an aldehyde group, which confer distinct chemical reactivity and biological activity. Its trimethylsilyl group also enhances its stability and solubility in organic solvents, making it a valuable intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C9H11NOSSi |
|---|---|
Peso molecular |
209.34 g/mol |
Nombre IUPAC |
4-(2-trimethylsilylethynyl)-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C9H11NOSSi/c1-13(2,3)5-4-8-7-12-9(6-11)10-8/h6-7H,1-3H3 |
Clave InChI |
ZVUBFFNCILHOEE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CSC(=N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


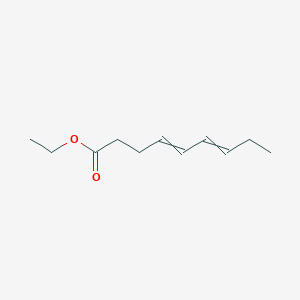
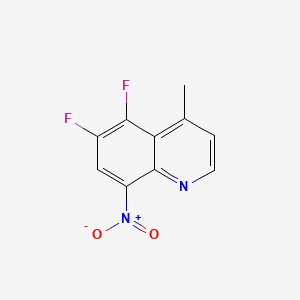

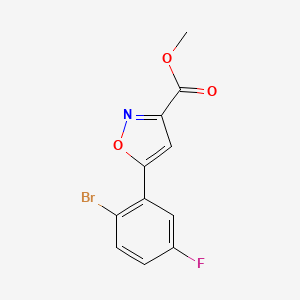

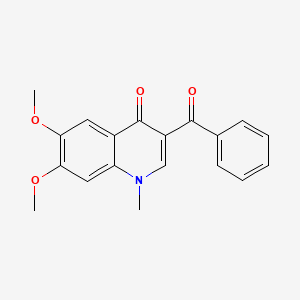
![6-Fluorobenzo[d][1,3]dioxole-5-carboxylic Acid](/img/structure/B13704369.png)

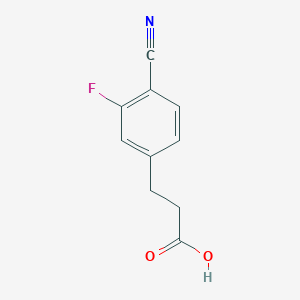
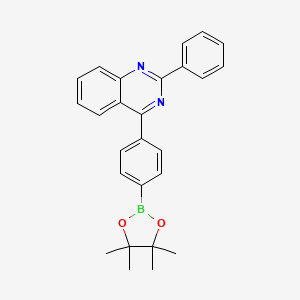
![4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13704395.png)
![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-c]pyridine-7-carboxylic Acid](/img/structure/B13704399.png)


